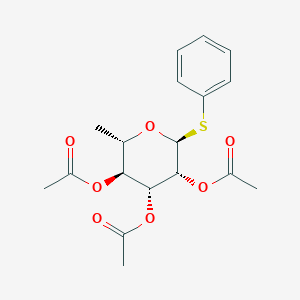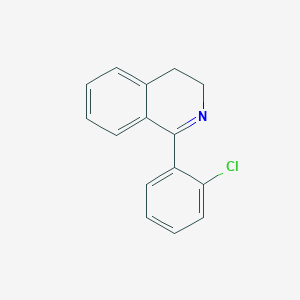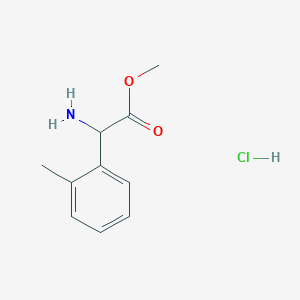![molecular formula C34H43N5O3 B066817 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- CAS No. 188633-51-4](/img/structure/B66817.png)
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the pyrimidine family, which is widely used in the pharmaceutical industry for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for cell growth and replication. The compound has been shown to inhibit the activity of DNA polymerase, which is required for DNA replication. It has also been shown to inhibit the activity of ribonucleotide reductase, which is required for the synthesis of DNA precursors.
Biochemical and Physiological Effects:
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death. It has also been shown to inhibit cell growth and proliferation. The compound has been tested in animal models, and it has been shown to have a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- has several advantages for lab experiments. The compound is readily available, and the synthesis method has been optimized to increase the yield and purity of the compound. The compound has been extensively studied, and its potential therapeutic applications have been well established. However, the compound has some limitations for lab experiments. The compound is sensitive to light and air, and it requires specialized equipment and expertise for handling and storage.
Orientations Futures
There are several future directions for the research on 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-. One potential direction is to further investigate its potential therapeutic applications. The compound has shown promising results in inhibiting cancer cell growth, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is to investigate the mechanism of action of the compound. The compound has been shown to inhibit the activity of certain enzymes, but the exact mechanism of action is not fully understood. Finally, future research could focus on optimizing the synthesis method of the compound to increase its yield and purity.
Méthodes De Synthèse
The synthesis of 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- involves a multi-step process that requires specialized equipment and expertise. The method involves the use of various reagents and solvents, including pyrimidine, cyclohexylamine, methyl butyrate, and pyrrolidine. The reaction is carried out under controlled conditions, and the final product is obtained after several purification steps. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C. The antibacterial activity of the compound has been tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
188633-51-4 |
|---|---|
Nom du produit |
4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- |
Formule moléculaire |
C34H43N5O3 |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
N-[1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-N-(4-methoxyphenyl)-6-phenyl-2-pyrrolidin-1-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C34H43N5O3/c1-24(2)22-31(32(40)35-26-14-8-5-9-15-26)39(27-16-18-28(42-3)19-17-27)33(41)30-23-29(25-12-6-4-7-13-25)36-34(37-30)38-20-10-11-21-38/h4,6-7,12-13,16-19,23-24,26,31H,5,8-11,14-15,20-22H2,1-3H3,(H,35,40) |
Clé InChI |
NEECDCWAFAPDLT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)OC)C(=O)C3=NC(=NC(=C3)C4=CC=CC=C4)N5CCCC5 |
SMILES canonique |
CC(C)CC(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)OC)C(=O)C3=NC(=NC(=C3)C4=CC=CC=C4)N5CCCC5 |
Synonymes |
4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



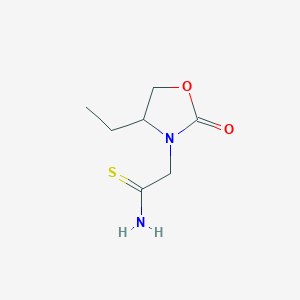
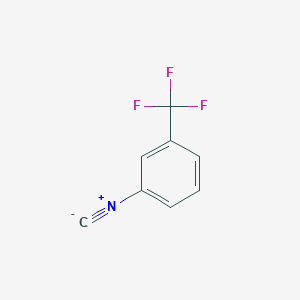
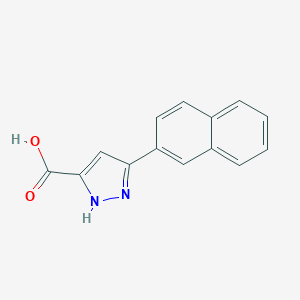


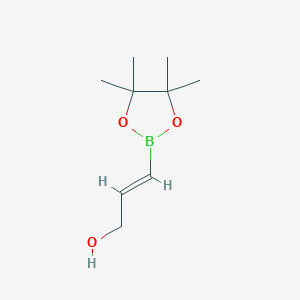
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
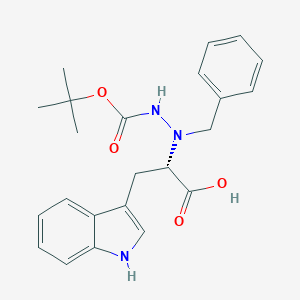

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
